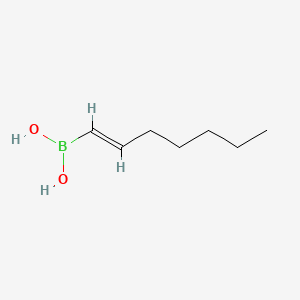

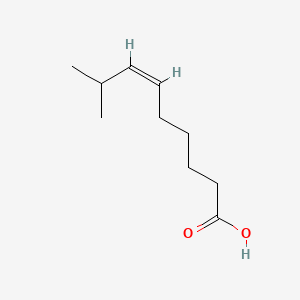

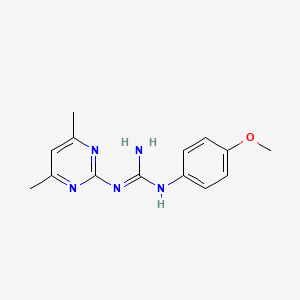

![molecular formula C11H12O4 B1310262 6-丙氧基-苯并[1,3]二氧杂环-5-甲醛 CAS No. 879046-36-3](/img/structure/B1310262.png)

6-丙氧基-苯并[1,3]二氧杂环-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the Vilsmeier-Haack reaction, which is a formulary method for the formation of aldehydes. For instance, the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes was achieved through high-yielding routes without major purification issues, providing gram quantities of each aldehyde . Similarly, novel 1H-pyrazole-4-carbaldehyde derivatives were synthesized using the Vilsmeier-Haack reagent, confirming the versatility of this method in synthesizing aldehyde compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a novel 1H-pyrazole-4-carbaldehyde derivative was confirmed by elemental analysis, 1H-NMR, and 13C-NMR, with X-ray crystallography used for an intermediate compound . The crystal structure of another related compound, 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, was determined, revealing intramolecular hydrogen bonds and intermolecular π-π stacking .

Chemical Reactions Analysis

The papers provided do not detail specific reactions of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde, but they do discuss reactions of structurally related compounds. For instance, the Vilsmeier-Haack reaction is a key step in the synthesis of various carbaldehyde derivatives . These reactions typically involve the formation of a chloromethylene iminium ion from DMF and POCl3, which then reacts with the substrate to form the aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and crystallography. For example, the crystal structure of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole was determined, and its fluorescence behavior was studied, indicating that such compounds can exhibit interesting optical properties . The spectroscopic properties and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde complemented its structural analysis, providing a comprehensive understanding of its chemical behavior .

科学研究应用

电催化应用

含有与稳定多酚薄膜键合的钌配合物的修饰电极在有机底物(如香叶醛和异香叶醛)的电催化氧化中显示出有希望的结果。该过程以良好的收率产生了苯并[1,3]二氧杂环-5-甲醛(胡椒醛)及其衍生物,展示了此类修饰电极在有机合成中的潜力,并可能在有机污染物降解可能相关的环境应用中发挥作用 (Steter, J. R., Pontólio, J. O., Costa, M. I. C. F., & Romero, J. R., 2007).

抗菌和镇痛活性

对苯并恶唑家族衍生出的新型化合物的抗菌和镇痛特性的研究表明,此类化合物表现出显着的活性,与 6-丙氧基-苯并[1,3]二氧杂环-5-甲醛在结构上相关。这表明在开发新的治疗剂方面具有潜在的应用。具体来说,1-(5,7-二氯-1,3-苯并恶唑-2-基)-3-苯基-1H-吡唑-4-甲醛的衍生物显示出高受体亲和力和显着的抗菌和镇痛活性 (Jayanna, N., Vagdevi, H., Dharshan, J. C., Raghavendra, R., & Telkar, S., 2013).

光谱和结构分析

与 6-丙氧基-苯并[1,3]二氧杂环-5-甲醛密切相关的化合物(如 2-(2-羟基苯基)苯并[d]恶唑-6-甲醛)的结构和光谱分析提供了对其化学行为的见解。分子内氢键模式和分子间相互作用(如 π-π 堆积)对理解这些化合物的反应性和稳定性具有影响,可能影响其在材料科学和分子工程中的应用 (Chen, K.-Y., 2016).

绿色合成方法

已经开发出合成杂环化合物的创新方法,包括与 6-丙氧基-苯并[1,3]二氧杂环-5-甲醛相关的化合物,以提高化学合成中的可持续性。在水性介质中使用离子液体来促进分子内环化代表了绿色化学向前迈出的一步,为化合物合成提供了环保的替代方案 (Li, H., Liu, C., Zhang, Y., Sun, Y., Wang, B., & Liu, W., 2015).

抗肿瘤活性

含有苯并[d][1,3]二氧杂环部分的化合物,如苯并[d][1,3]二氧杂环稠合的 1,4-噻氮杂菲,已对其抗肿瘤活性进行了研究。这些研究表明此类化合物在药理学研究中的潜力,特别是在开发具有协同特性的新型抗肿瘤剂方面 (Wu, L., Yang, X., Peng, Q., & Sun, G., 2017).

属性

IUPAC Name |

6-propoxy-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-3-13-9-5-11-10(14-7-15-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOPRBGCENZIDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1C=O)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

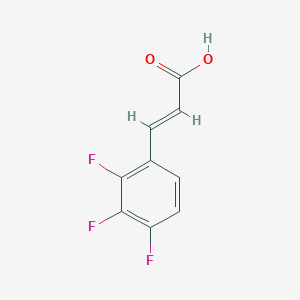

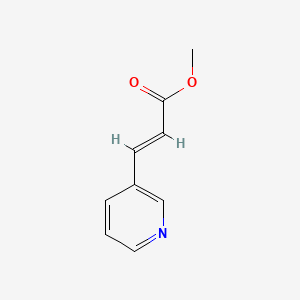

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

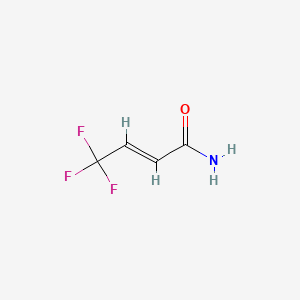

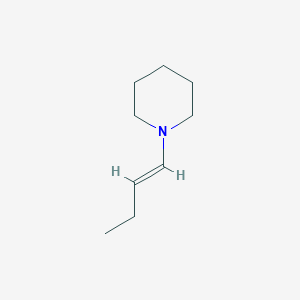

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

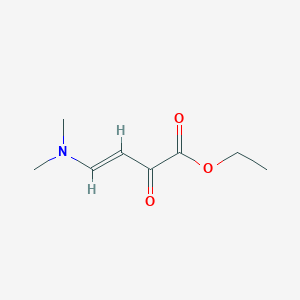

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)